3-Cyclobutyl-5-fluoro-1H-indole
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Overview
Description
3-Cyclobutyl-5-fluoro-1H-indole is an indole derivative compound. It has a molecular formula of C12H12FN and an average mass of 189.229 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to the 3-position of the indole ring and a fluorine atom attached to the 5-position .Scientific Research Applications
Palladium-Catalyzed Synthesis
The synthesis and functionalization of indoles, including compounds like 3-Cyclobutyl-5-fluoro-1H-indole, have been extensively explored using palladium-catalyzed reactions. These methods are known for their tolerance to a wide range of functionalities, making them suitable for complex molecule applications. Palladium catalysis has revolutionized the way organic chemists approach the synthesis of fine chemicals, pharmaceutical intermediates, and active ingredients, offering efficient routes with minimal waste (Cacchi & Fabrizi, 2005).
HIV-1 Attachment Inhibitors
Indole derivatives have shown potential as HIV-1 attachment inhibitors, disrupting the interaction between the HIV surface protein gp120 and the host cell receptor CD4. This research underscores the therapeutic relevance of fluoroindole compounds in the development of new antiviral drugs (Wang et al., 2003).
Gold-Catalyzed Aminofluorination
The gold-catalyzed aminofluorination of unprotected 2-alkynylanilines provides a convenient method for synthesizing 3,3-difluoro-2-substituted-3H-indoles and 2-aryl-3-fluoro-1H-indoles. This green chemistry approach operates under mild conditions without the need for base, acid, or protective groups, illustrating the utility of gold catalysis in synthesizing fluorinated indole derivatives (Arcadi et al., 2013).
Photocatalytic Dearomative [2 + 2] Cycloaddition
Indole and indoline rings, found in many drugs and biologically active molecules, can be elaborated using photocatalytic [2 + 2] cycloaddition reactions. This method allows for the construction of cyclobutane-fused scaffolds, demonstrating a general platform for sp3-rich structure generation with potential in drug discovery (Oderinde et al., 2020).
Future Directions
Indole derivatives, including 3-Cyclobutyl-5-fluoro-1H-indole, have diverse biological activities and hold immense potential for future therapeutic applications . They are of interest to researchers due to their broad-spectrum biological activities and their potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 3-cyclobutyl-5-fluoro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact changes resulting from these interactions would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would likely vary based on the specific pathway and biological context.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 3-Cyclobutyl-5-fluoro-1H-indole, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to influence cell function through their impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole itself is known to be involved in various metabolic pathways, including the degradation of tryptophan in higher plants .
Properties
IUPAC Name |
3-cyclobutyl-5-fluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-9-4-5-12-10(6-9)11(7-14-12)8-2-1-3-8/h4-8,14H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKSQOVVWPRNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CNC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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